1H-1,3-Benzimidazole-1-ethanol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL is a complex organic compound featuring both oxadiazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring, followed by the introduction of the benzodiazole moiety. The final step involves the attachment of the ethan-1-ol group. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different applications .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Properties
Molecular Formula |
C11H11N5O2 |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11-13-7-3-1-2-4-8(7)16(11)5-6-17/h1-4,17H,5-6H2,(H2,12,15) |
InChI Key |
IBHOGLKQQCTLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C3=NON=C3N |
Origin of Product |
United States |
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